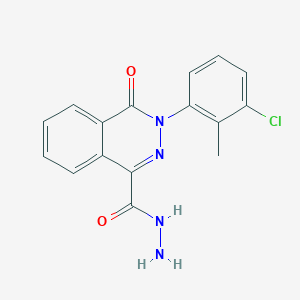
3-(3-Chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide is a useful research compound. Its molecular formula is C16H13ClN4O2 and its molecular weight is 328.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-Chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a phthalazine framework, suggests various biological activities that warrant detailed exploration. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClN4O2. It features a phthalazine core with a chloro-substituted aromatic ring which may influence its interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN4O2 |
| Molecular Weight | 324.75 g/mol |
| CAS Number | 81541636 |
Antimicrobial Activity
Research indicates that phthalazine derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit cell proliferation was confirmed in assays measuring cell viability (MTT assay) and colony formation.
Neuroprotective Effects
Recent findings suggest neuroprotective effects attributed to the compound's antioxidant properties. It was shown to reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents. This activity positions it as a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various phthalazine derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing significant antimicrobial potential.
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, derivatives displayed IC50 values ranging from 5 to 15 µM against multiple cancer cell lines, indicating potent anticancer activity. The study emphasized the structure-activity relationship (SAR) that enhances potency through specific substitutions on the phthalazine core.
- Neuroprotection : A recent experimental study highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with the compound reduced cell death by up to 40% compared to untreated controls.
Propriétés
IUPAC Name |
3-(3-chloro-2-methylphenyl)-4-oxophthalazine-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9-12(17)7-4-8-13(9)21-16(23)11-6-3-2-5-10(11)14(20-21)15(22)19-18/h2-8H,18H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUKHXWEVLCSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














